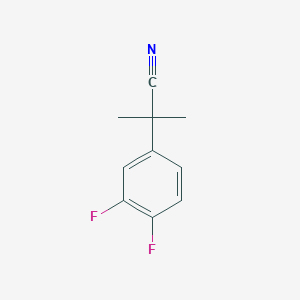

2-(3,4-Difluorophenyl)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWLNFKRCLDVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717101 | |

| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035262-16-8 | |

| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Difluorophenyl)-2-methylpropanenitrile is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Biochemical Pathways

Given its target, it may influence pathways involving tyrosine-protein phosphatase non-receptor type 1

Biological Activity

2-(3,4-Difluorophenyl)-2-methylpropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C11H12F2N

- CAS Number : 1035262-16-8

The presence of difluorophenyl and nitrile groups contributes to its unique chemical properties and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

- Cytotoxic Effects : In vitro studies reveal that the compound can influence cell viability in cancer cell lines.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It has been suggested that it interacts with specific receptors, modulating signaling pathways that regulate cell function.

Biochemical Pathways

The compound participates in critical biochemical pathways:

- Metabolism : Metabolized by cytochrome P450 enzymes, crucial for detoxification.

- Signal Transduction : Modulates signaling pathways by interacting with kinases and phosphatases.

Cell Viability Assays

In vitro studies have demonstrated the impact of this compound on cell viability across various concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 75 |

| 100 | 40 |

At lower concentrations, the compound promotes cell growth; however, higher concentrations lead to cytotoxic effects.

Antimicrobial Activity

Preliminary tests indicate antimicrobial properties against specific bacterial strains. Further studies are needed to evaluate its full potential in therapeutic applications.

Neuroblastoma Models

A significant study involving neuroblastoma cells indicated an EC50 value of approximately 0.94 µM for the compound, demonstrating notable efficacy in reducing cell proliferation associated with prion diseases.

Animal Models

In vivo studies using rodent models showed that the compound effectively penetrates the blood-brain barrier. Therapeutic concentrations were achieved in brain tissue after oral administration, suggesting potential for neurological applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(3,4-Difluorophenyl)-2-methylpropanenitrile

- CAS Registry Number : 1035262-16-8

- Molecular Formula : C₁₀H₉F₂N

- Structure : A nitrile-functionalized compound featuring a 3,4-difluorophenyl group attached to a branched carbon backbone (2-methylpropane framework).

This compound is part of a broader class of fluorinated aromatic nitriles, which are of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine atoms and the reactivity of the nitrile group .

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table highlights structurally related compounds, emphasizing substituent variations and their implications:

Functional Group and Substituent Analysis

Nitrile vs. Carboxylic Acid :

- The replacement of the nitrile group in this compound with a carboxylic acid (as in 306761-55-7) alters polarity and reactivity. Nitriles are typically less acidic but more electrophilic, making them intermediates in synthesis, whereas carboxylic acids are prone to salt formation and hydrogen bonding .

Fluorine vs. Methoxy Substituents: Fluorine atoms in the 3,4-difluorophenyl group enhance metabolic stability and lipophilicity compared to methoxy groups (as in C₁₂H₁₅N₂O₂).

Amino and Hydrazinyl Modifications: The addition of an amino group (C₁₂H₁₅N₂O₂) or hydrazinyl group (C₁₀H₁₃N₃O₂) introduces hydrogen-bonding capabilities, which can enhance interactions with biological targets. However, these groups may also reduce stability under oxidative conditions .

Physicochemical and Reactivity Trends

- Lipophilicity : Fluorinated analogs like this compound generally exhibit higher logP values compared to hydroxyl- or methoxy-substituted derivatives due to fluorine’s hydrophobicity .

- Thermal Stability : Nitriles with electron-withdrawing groups (e.g., fluorine) demonstrate greater thermal stability than those with electron-donating substituents (e.g., methoxy), as seen in degradation studies of similar compounds .

Research and Application Insights

- Pharmaceutical Relevance : The nitrile group in this compound serves as a precursor for synthesizing amines or carboxylic acids via hydrolysis, a pathway leveraged in prodrug design .

- Comparative Toxicity : Fluorinated nitriles generally show lower acute toxicity compared to aliphatic nitriles (e.g., propionitrile derivatives with ethyl/hydroxyethyl groups), as inferred from safety data of analogs like 2647-14-5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.